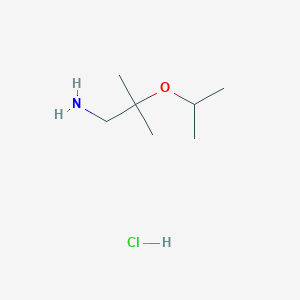

2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-methyl-2-propan-2-yloxypropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(2)9-7(3,4)5-8;/h6H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBZIHAIXUCFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride typically involves the reaction of 2-methyl-2-(propan-2-yloxy)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

2-Methyl-2-(propan-2-yloxy)propan-1-amine+HCl→2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the amine group into a more reduced form, such as an alkylamine.

Substitution: The compound can participate in substitution reactions, where the isopropoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

Oxidation: Formation of oxides or nitroso compounds.

Reduction: Formation of alkylamines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride is C₇H₁₈ClNO. It features an amine group and an isopropoxy moiety, which contribute to its unique chemical behavior. The structural characteristics allow for interactions with biological molecules, influencing their function.

Chemistry

- Reagent in Organic Synthesis : The compound serves as a building block for the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions including oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxides or nitroso compounds |

| Reduction | Produces substituted amines |

| Substitution | Generates various substituted amines or ethers |

Biology

- Biochemical Pathways : this compound is used in studies examining enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds enhances its interaction with biomolecules.

Medicine

- Therapeutic Investigations : Research is ongoing to evaluate its potential as a therapeutic agent. The compound has been investigated for its antibacterial properties against several strains of bacteria, including multi-drug resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 6.58 |

| Streptococcus pyogenes | 28.68 |

| Caulobacter crescentus | 20–40 |

Industry

- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals and materials, acting as an intermediate in various industrial processes.

Research indicates that this compound exhibits various biological activities:

Antibacterial Activity

The compound has demonstrated efficacy against Gram-positive bacteria, suggesting potential for developing new antibacterial agents.

Interaction with Enzymes and Receptors

Preliminary studies suggest that it may interact with enzymes and receptors, influencing metabolic pathways crucial for drug development.

Case Studies

Recent studies focus on synthesizing derivatives to enhance biological activity:

Study Example

In a study evaluating synthesized derivatives against clinical strains of MRSA, certain modifications to the isopropoxy group resulted in lower MIC values compared to the parent compound. This highlights the importance of structural modifications in improving antibacterial efficacy.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride, also known as 2-[(2-Methylpropan-2-yl)oxy]propan-1-amine hydrochloride, is a chemical compound with the molecular formula C7H17NO·ClH. This compound is of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activity, particularly as a κ-opioid receptor antagonist.

Chemical Structure and Properties

The compound features a central propan-1-amine structure substituted with an isopropoxy group, which enhances its lipophilicity and potential biological activity. The molecular structure can be represented as follows:

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Weight | 165.68 g/mol |

| SMILES | CC(C)OCC(C)(C)N |

| InChI | InChI=1S/C7H17NO/c1-6(2)9-5-7(3,4)8/h6H,5,8H2,1-4H3 |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily as a κ-opioid receptor antagonist . This interaction suggests potential therapeutic applications in pain management and the treatment of opioid dependence.

The compound's ability to bind to the κ-opioid receptor allows it to modulate pain pathways and influence opioid signaling. This mechanism is crucial for developing innovative approaches to pain management therapies.

Pharmacological Studies

Several studies have focused on the pharmacological profile of this compound:

- Binding Affinity Studies : Interaction studies have shown that this compound has a high binding affinity for κ-opioid receptors, indicating its potential effectiveness in modulating pain responses.

- Therapeutic Applications : Given its antagonistic properties at the κ-opioid receptor, this compound may serve as a candidate for treating conditions related to chronic pain and opioid addiction.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Amino-2-methylpropan-2-ol | C4H11NO | Simple amino alcohol without ether functionality |

| 3-Amino-2-methylpropylamine | C5H13N | Contains an additional carbon chain compared to the target compound |

| 1-Amino-propanol | C3H9NO | Lacks the branched structure present in the target compound |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Pain Management : A study demonstrated that administration of this compound significantly reduced pain responses in animal models by antagonizing κ-opioid receptors.

- Opioid Dependence Treatment : Clinical trials are ongoing to evaluate its efficacy in reducing cravings and withdrawal symptoms in patients undergoing treatment for opioid dependence.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a halogenated precursor (e.g., 2-chloro-2-methylpropan-1-amine) and isopropyl alcohol under reflux conditions. Acidic workup with hydrochloric acid yields the hydrochloride salt. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) influence reaction efficiency. Continuous flow reactors may enhance yield and purity compared to batch methods .

| Synthesis Parameter | Optimization Strategy |

|---|---|

| Reaction Temperature | 60–80°C for 12–24 hours |

| Solvent | THF or dichloromethane |

| Catalyst | Triethylamine (1.2 equiv) |

| Purification | Recrystallization (ethanol/water) |

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizers. Waste disposal must comply with hazardous chemical regulations (e.g., neutralization before disposal). Emergency showers/eye wash stations should be accessible .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Methodological Answer :

- NMR Spectroscopy : Compare H and C spectra with reference data (e.g., PubChem) to verify amine and ether functionalities.

- HPLC : Use a C18 column (methanol/water mobile phase) to assess purity (>95% recommended).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 178.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated vs. methyl substituents) influence biological activity?

- Methodological Answer : Substituents on the phenoxy or amine groups alter binding affinity to targets like serotonin receptors. For example:

-

Fluorinated analogs (e.g., 2-(3,5-difluorophenoxy) derivatives) show enhanced binding to 5-HT receptors due to electronegativity and lipophilicity .

-

Methyl groups increase steric hindrance, potentially reducing off-target interactions. SAR studies using radioligand assays (e.g., H-LSD for 5-HT receptors) are critical .

Substituent Biological Activity Reference 3,5-Difluorophenoxy High 5-HT affinity (IC < 50 nM) 3,5-Dimethylphenoxy Moderate MAO inhibition

Q. What computational tools are effective for predicting synthetic routes and reaction mechanisms?

- Methodological Answer :

- Quantum Chemical Calculations (e.g., Gaussian) : Model reaction pathways (e.g., SN2 mechanisms) and transition states.

- Retrosynthesis AI (e.g., ICReDD) : Prioritizes feasible routes using databases like Reaxys. For example, prop-2-yn-1-yloxy intermediates can be predicted for coupling reactions .

Q. How can researchers resolve contradictions in reported biological activities?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). For instance:

- If a study reports conflicting receptor affinities, test the compound in cell lines overexpressing the target receptor (e.g., HEK-293 cells for 5-HT) under standardized conditions .

Q. What strategies mitigate scale-up challenges from lab to pilot-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reaction parameters (pH, temperature) in real-time.

- Continuous Flow Chemistry : Reduces batch variability and improves heat management. For example, tubular reactors achieve >90% yield for similar amines .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Cells : Assess intestinal permeability.

- Microsomal Stability Assays : Use liver microsomes (human/rat) to predict metabolic clearance. LC-MS quantifies parent compound degradation .

Data Contradiction Analysis

- Example : Discrepancies in reported solubility (e.g., aqueous vs. DMSO) may arise from polymorphic forms. Use X-ray diffraction (XRPD) to identify crystalline phases and standardize solvent systems .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.